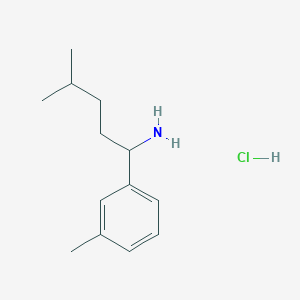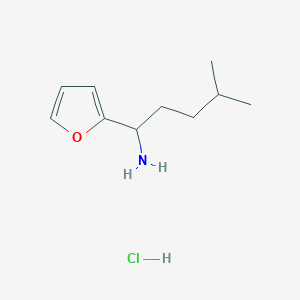
N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine
Übersicht
Beschreibung
“N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine” is a chemical compound that has been studied for its potential applications in various fields. It has been found to inhibit human cytochrome P450 (CYP) 2A6 . This enzyme is involved in the metabolism of several pharmaceuticals, carcinogens, and other xenobiotics .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring and a pyrazole ring. The compound has a molecular weight of 188.2258 and a chemical formula of C11H12N2O .Wissenschaftliche Forschungsanwendungen
1. Antitumor, Antifungal, and Antibacterial Properties
N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine and its derivatives have been studied for their potential in antitumor, antifungal, and antibacterial applications. A study by Titi et al. (2020) synthesized various pyrazole derivatives and analyzed their biological activities against breast cancer and microbes. This suggests a pharmacophore site in these compounds that could be beneficial for developing new drugs targeting these diseases (Titi et al., 2020).
2. Synthesis of Pyrazolo[3,4-b]pyridines
The compound is used in the synthesis of pyrazolo[3,4-b]pyridines, a type of N-heterocyclic compound. For example, Gunasekaran et al. (2014) reported a synthesis method involving this compound, highlighting its role in forming complex molecular structures useful in various chemical applications (Gunasekaran, Prasanna, & Perumal, 2014).
3. Catalyst in Organic Synthesis
This compound is also used as a catalyst in organic synthesis. For instance, Afsar et al. (2018) designed and synthesized a nanomagnetic catalyst incorporating this compound for synthesizing pyrazolo[3,4-b]-pyridine derivatives, demonstrating its utility in facilitating chemical reactions (Afsar et al., 2018).
4. Corrosion Inhibition
Studies have also explored the use of this compound in corrosion inhibition. Cissé et al. (2011) investigated the effect of pyridin-pyrazol derivatives on the corrosion of mild steel, suggesting its potential as a corrosion inhibitor in industrial applications (Cissé et al., 2011).
5. Antiviral Activity
Moreover, the compound has been evaluated for its antiviral properties. Tantawy et al. (2012) synthesized a series of pyrazole derivatives and assessed their antiviral activity against herpes simplex virus, indicating its potential in antiviral drug development (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).
Wirkmechanismus
Zukünftige Richtungen
The future directions for “N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine” could involve further studies on its potential applications, particularly in the field of medicine. For instance, its inhibitory effect on the enzyme cytochrome P450 2A6 could be explored for potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-methyl-5-pyridin-3-ylpyrazolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-10-9-5-8(12-13-9)7-3-2-4-11-6-7/h2-4,6,8-10,12-13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOWLVUBQXRJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(NN1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-(Pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1471541.png)
